Fmoc-cis-DL-3-phenyl-Pro-OH

Description

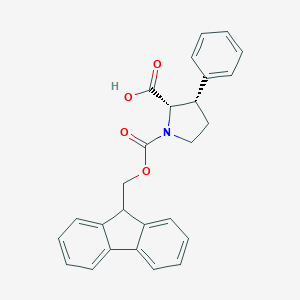

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-UUOWRZLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373287 | |

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181824-45-3 | |

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-cis-DL-3-phenyl-Pro-OH: A Core Component for Structurally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Conformational Rigidity in Peptide Design

In the landscape of modern drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of peptides is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The introduction of non-canonical amino acids that impart structural rigidity is a key strategy to overcome these limitations. Fmoc-cis-DL-3-phenyl-Pro-OH, a protected derivative of 3-phenylproline, serves as a powerful building block in solid-phase peptide synthesis (SPPS) to achieve this conformational constraint.[1][2][3] The bulky phenyl group, positioned on the pyrrolidine ring, sterically influences the peptide backbone, inducing specific turns and stabilizing secondary structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile reagent, offering field-proven insights for its effective utilization.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 181824-45-3 | [4][5][6] |

| Molecular Formula | C₂₆H₂₃NO₄ | [4][5][6] |

| Molecular Weight | 413.47 g/mol | [4][5][6] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 177-183 °C | [6][7] |

| Purity | ≥98% (HPLC) | [2][6] |

| Storage | 2-8°C | [2][3] |

| Solubility | Highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Sparingly soluble in water. | [8][9][10] |

Note: As a racemic ("DL") mixture, this compound contains both the (2S, 3S) and (2R, 3R) enantiomers. For stereospecific applications, chiral separation is necessary.[11][12][13]

Spectroscopic Characterization: Verifying Identity and Purity

While a specific, publicly available spectrum for this compound is not readily found, the expected spectral characteristics can be inferred from related structures, such as Fmoc-L-Proline.[14]

-

¹H NMR: The spectrum would exhibit characteristic peaks for the fluorenyl (Fmoc) group protons, typically in the aromatic region (δ 7.2-7.8 ppm). The protons of the pyrrolidine ring and the phenyl group would appear in the aliphatic and aromatic regions, respectively. The specific coupling constants and chemical shifts of the pyrrolidine protons would confirm the cis stereochemistry.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, in addition to the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the pyrrolidine ring.

-

Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of the compound (m/z ≈ 413.47). Fragmentation patterns would likely show the loss of the Fmoc group (a common fragmentation pathway for Fmoc-protected amino acids).[9]

-

FTIR: The infrared spectrum would display characteristic absorption bands for the N-H and O-H stretching of the carboxylic acid, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H stretching.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Guide

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce a structurally constrained residue into a peptide sequence.[2][]

Workflow for Incorporating this compound in SPPS

Caption: A generalized workflow for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis.

Detailed Experimental Protocols

1. Fmoc Deprotection of the Resin-Bound Peptide:

-

Reagent: 20% (v/v) piperidine in high-purity, amine-free DMF.

-

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the solvent and add the deprotection solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for another 10-15 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

-

2. Coupling of this compound:

Due to the steric hindrance of the 3-phenyl group, a highly efficient coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred choice.[8][16][17]

-

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

High-purity, amine-free DMF

-

-

Procedure:

-

In a separate reaction vessel, dissolve this compound and HATU in a minimal amount of DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is advisable due to the steric bulk of the amino acid.[18][19]

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

The Structural Impact of 3-Phenylproline Incorporation

The introduction of a 3-phenylproline residue into a peptide sequence has a profound impact on its conformational properties. The bulky phenyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the pyrrolidine ring, which in turn influences the peptide backbone dihedral angles (φ and ψ).

Caption: The incorporation of 3-phenylproline induces structural constraints, leading to enhanced stability and receptor affinity.

This conformational restriction can promote the formation of specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The cis-configuration of the phenyl group relative to the carboxylic acid further defines the spatial orientation of the peptide backbone.

Applications in Drug Discovery and Chemical Biology

The unique structural properties imparted by 3-phenylproline make it a valuable tool in various areas of research and development:

-

Peptidomimetics and Enzyme Inhibitors: The constrained conformation of peptides containing 3-phenylproline can mimic the bioactive conformation of natural ligands, leading to the development of potent and selective enzyme inhibitors.[2]

-

Enhanced Metabolic Stability: The steric shielding provided by the phenyl group can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

-

Improved Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher selectivity for a particular receptor subtype, reducing off-target effects.[2]

-

Blood-Brain Barrier Shuttles: Phenylproline-based peptides have been investigated as shuttles to facilitate the transport of therapeutic agents across the blood-brain barrier, a significant challenge in the development of drugs for central nervous system disorders.[11][20][21]

Synthesis and Chiral Separation

While this compound is commercially available, an understanding of its synthesis is beneficial. The synthesis of 3-substituted prolines can be achieved through various routes, including the functionalization of proline derivatives or cyclization reactions.[22] For Fmoc protection, the free amino acid is typically reacted with an Fmoc-donating reagent like Fmoc-Cl or Fmoc-OSu under basic conditions.[4][23]

The "DL" designation indicates a racemic mixture. For applications where a specific stereoisomer is required, chiral separation is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving the enantiomers of proline derivatives.[11][12][13][24][25][26]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2][3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of structurally constrained peptides. Its ability to induce specific conformations in the peptide backbone provides a powerful tool for enhancing metabolic stability, improving receptor affinity and selectivity, and developing novel therapeutic agents. A thorough understanding of its chemical properties and optimized handling in solid-phase peptide synthesis, as outlined in this guide, will enable researchers to fully leverage the potential of this important non-canonical amino acid.

References

-

MySkinRecipes. This compound. [Link]

-

PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

-

Merck Millipore. Product Focus: Reagents for peptide synthesis Novabiochem®. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

PubMed. Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). [Link]

-

iChemical. FMOC-L-Proline, CAS No. 71989-31-6. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed Central. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756191, this compound. [Link]

-

Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

-

ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

PubMed. Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

MySkinRecipes. This compound. [Link]

-

Journal of the American Chemical Society. Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]

-

ResearchGate. Synthetic route to form pro-prolines PP-1, PP-2 and PP-3. (a) Synthesis.... [Link]

-

PubMed Central. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Stereoselective multigram-scale synthesis of cis- and trans-β-phenylproline derivatives | Request PDF. [Link]

-

MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]

-

ResearchGate. Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. FMOC-L-Proline, CAS No. 71989-31-6 - iChemical [ichemical.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. peptide.com [peptide.com]

- 18. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 26. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Fmoc-cis-DL-3-phenyl-Pro-OH: A Technical Guide to its Application in Designing Structurally Constrained Peptides

Abstract

This technical guide provides an in-depth exploration of Fmoc-cis-DL-3-phenyl-Pro-OH, a specialized amino acid derivative for advanced peptide synthesis. We will dissect its fundamental role as a tool for introducing conformational rigidity into peptide backbones, a critical strategy in modern drug discovery. This document details the mechanistic basis for its utility, provides field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discusses the strategic implications for developing peptides with enhanced stability, receptor selectivity, and improved pharmacokinetic profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage non-canonical amino acids to overcome challenges in peptide-based therapeutics.

The Strategic Imperative for Proline Analogs in Peptide Design

Proline, among the twenty proteinogenic amino acids, is structurally unique due to its secondary amine being incorporated into a pyrrolidine ring. This feature imparts significant conformational restrictions on the peptide backbone, limiting the accessible range of the phi (Φ) dihedral angle and influencing the cis-trans isomerization of the preceding peptide bond.[1][2] While natural proline is a powerful tool for stabilizing structures like β-turns and polyproline helices, the field of medicinal chemistry often requires more precise conformational control to optimize biological activity.[1]

This has led to the development of substituted proline analogs, which introduce additional steric and stereoelectronic effects to further modulate the peptide's three-dimensional structure.[3] By substituting at various positions on the pyrrolidine ring, scientists can fine-tune the ring's pucker (endo/exo equilibria) and the rotational freedom of the backbone, thereby engineering peptides with specific, pre-determined conformations.[1][3] this compound is a prime example of such a tool, designed to impose significant and predictable structural constraints.

Physicochemical Profile: this compound

This compound is a proline derivative protected at its secondary amine with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[4][5] The key features are the phenyl group at the 3-position of the pyrrolidine ring and its cis stereochemical relationship to the carboxylic acid at the 2-position.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 181824-45-3 | [4][5][6] |

| Molecular Formula | C₂₆H₂₃NO₄ | [4][7] |

| Molecular Weight | 413.47 g/mol | [4][5][7] |

| Synonym | Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid | [5][6] |

| Purity | ≥ 99% (HPLC) | [5] |

| Storage | 2-8°C | [4] |

Chemical Structure

Caption: Chemical structure of this compound.

The Core Utility: Engineering Peptide Conformation

The primary reason to incorporate this compound into a peptide is to introduce a severe and predictable conformational constraint.[4] This is achieved through steric hindrance imposed by the bulky phenyl group.

Mechanism of Conformational Restriction

The introduction of a substituent at the C3 (Cγ) position of the proline ring has profound effects on the local geometry.[1]

-

Ring Pucker: A cis-3-substituent (relative to the carboxyl group) has been shown to stabilize the Cγ-endo puckering of the pyrrolidine ring.[1] This pre-organization limits the conformational flexibility of the side chain itself.

-

Backbone Dihedral Angles: More importantly, the cis-phenyl group creates significant steric clashes that strongly restrict the conformational space around the psi (ψ) angle of the peptide backbone. This interaction effectively locks the backbone into a more defined orientation, which can be invaluable for mimicking or stabilizing specific secondary structures like β-turns.[1]

This strategic restriction is a powerful approach in medicinal chemistry for designing bioactive peptides, enzyme inhibitors, and peptidomimetics with enhanced stability and receptor selectivity.[3][4]

Caption: Steric effect of the cis-3-phenyl group on the peptide backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-SPPS workflows.[5][8] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10]

General SPPS Workflow Diagram

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation of this compound

This protocol outlines the manual steps for a single coupling cycle on a pre-loaded resin. It assumes the synthesis is proceeding at a 0.1 mmol scale.

Pillar of Trustworthiness: This protocol is a self-validating system. After the coupling step (Step 7), a small sample of resin beads can be subjected to a Kaiser test. A negative result (yellow beads) validates the completion of the coupling reaction by confirming the absence of free primary amines.

Materials:

-

Peptide synthesis vessel

-

Fmoc-protected peptide-resin (swollen in DMF)

-

This compound (e.g., 4 equivalents, ~165 mg)

-

Coupling Activator: HATU (3.9 equivalents) or HCTU (3.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 equivalents)

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF

-

Solvents: DMF, Dichloromethane (DCM)

Methodology:

-

Resin Preparation:

-

Start with your peptide-resin from the previous cycle, which has a terminal Fmoc-protected amino acid.

-

Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[11]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate or rock the vessel for 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[8]

-

Drain the deprotection solution. A second, shorter treatment (5-10 minutes) can be performed to ensure completeness.

-

-

Washing:

-

Thoroughly wash the resin to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.

-

Perform a series of washes: 3-5 times with DMF, followed by 2-3 times with DCM, and finally 3-5 times with DMF.

-

-

Coupling Solution Preparation (The "Why" of Experimental Choice):

-

In a separate vial, dissolve this compound (4 eq.) and the coupling activator (e.g., HATU, 3.9 eq.) in DMF.

-

Expertise Insight: Using slightly less activator than the amino acid prevents the activator from capping any unreacted amines on the resin. HATU is an excellent choice for hindered amino acids due to its high reactivity and ability to suppress racemization.[11]

-

Just before adding to the resin, add the base (e.g., DIPEA, 8 eq.). This initiates the activation of the carboxylic acid. Do not let this solution sit for an extended period, as it can lead to side reactions.

-

-

Coupling Reaction:

-

Drain the final DMF wash from the resin.

-

Immediately add the freshly prepared coupling solution to the resin.

-

Agitate the reaction vessel at room temperature.

-

-

Reaction Time:

-

Due to the steric hindrance of the 3-phenylproline derivative, a longer coupling time is advisable. Allow the reaction to proceed for at least 2-4 hours.[11] For particularly difficult sequences, this can be extended overnight.

-

-

Monitoring and Validation:

-

After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with fresh reagents is necessary.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.

-

Implications for Drug Discovery and Development

The use of this compound is not merely an academic exercise; it is a strategic decision in the pursuit of effective peptide-based drugs.

-

Enhanced Proteolytic Stability: By locking the peptide into a specific conformation, the analog can shield susceptible peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the drug candidate.[4]

-

Improved Receptor Selectivity and Potency: A conformationally constrained peptide can fit more precisely into the binding pocket of its biological target, leading to higher affinity (potency) and reduced binding to off-target receptors (selectivity).[3][4] This was observed in analogs targeting melanocortin receptors, where peptides containing β-phenylproline showed significantly improved IC₅₀ values.[3]

-

Peptidomimetic Design: This building block is crucial for creating peptidomimetics, which are compounds designed to mimic the structure and function of a natural peptide, often with superior drug-like properties.[4]

-

Consideration of Racemic Mixtures: It is critical to acknowledge that this compound is a racemic mixture.[12] Its use will result in the synthesis of a population of diastereomeric peptides. This can be a deliberate strategy in early-stage drug discovery to generate diverse libraries for screening.[12] However, for therapeutic development, this necessitates careful chromatographic purification to isolate the desired stereoisomer and subsequent characterization to determine which isomer possesses the optimal activity.

Conclusion

This compound is a powerful and specialized building block for the advanced peptide chemist. Its utility extends beyond simple sequence elongation; it is a molecular tool for rationally engineering the three-dimensional structure of peptides. By introducing predictable conformational rigidity, this proline analog enables the design of peptides and peptidomimetics with enhanced stability, potency, and selectivity. A thorough understanding of its conformational effects, coupled with robust SPPS protocols, allows researchers to address key challenges in peptide drug development and unlock new therapeutic possibilities.

References

- MySkinRecipes. This compound.

- MDPI.

- Chem-Impex. Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid.

- PubMed Central (PMC), NIH. Conformational landscape of substituted prolines.

- MySkinRecipes. This compound (Thai Language Source).

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Methods and protocols of modern solid phase peptide synthesis.

- Benchchem. Application Notes and Protocols for Solid-Phase Synthesis Using Fmoc-DL-Phe-OH.

- UCI Department of Chemistry.

- Santa Cruz Biotechnology. This compound.

- ResearchG

- PubChem. This compound.

- PMC, NIH. Advances in Fmoc solid-phase peptide synthesis.

- ResearchGate. Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide....

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C26H23NO4 | CID 2756191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-cis-3-phenylproline structure and stereochemistry

An In-Depth Technical Guide to Fmoc-cis-3-Phenylproline: Structure, Synthesis, and Application

Introduction

In the landscape of peptide chemistry and drug development, the use of non-canonical amino acids is a cornerstone of innovation. These building blocks allow for the design of peptidomimetics with enhanced structural stability, receptor specificity, and proteolytic resistance. Among these, Fmoc-cis-3-phenylproline stands out as a critical tool for introducing conformational constraints into peptide backbones. The unique stereochemistry of this compound, featuring a cis relationship between the C2-carboxylic acid and the C3-phenyl group, provides a powerful method for stabilizing specific secondary structures, particularly β-turns. This guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and application of Fmoc-cis-3-phenylproline for researchers, chemists, and professionals in the field of drug discovery.

Molecular Structure and Stereochemistry

Fmoc-cis-3-phenylproline is a derivative of the amino acid proline, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a phenyl group is substituted at the C3 (or β) position of the pyrrolidine ring.

Chemical Structure:

-

Molecular Weight: 413.47 g/mol [][3]

-

IUPAC Name: (2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid (for one of the enantiomers)[1]

The Fmoc Protecting Group

The Fmoc group is a base-labile protecting group essential for modern Solid-Phase Peptide Synthesis (SPPS). Its primary advantage is that it can be removed under mild basic conditions (typically with piperidine), which are orthogonal to the acid-labile conditions used to cleave side-chain protecting groups and the final peptide from the resin.[4][5] This orthogonality is fundamental to the successful synthesis of complex peptides.[4]

The Proline Scaffold

Proline's unique cyclic structure, where the side chain loops back to form a tertiary amide bond within a peptide, inherently restricts the backbone dihedral angle Φ. This rigidity makes proline a frequent component of turns and helices in natural proteins.[6]

The Significance of cis-3-Phenyl Stereochemistry

The defining feature of this molecule is the stereochemical arrangement at the C3 position.

-

Conformational Constraint: The bulky phenyl group, positioned cis to the carboxyl group, introduces significant steric hindrance. This substitution strongly influences the puckering of the five-membered pyrrolidine ring (Cγ-endo vs. Cγ-exo) and restricts the peptide backbone's ψ angle.[6] The cis-3-methyl substituent, for instance, is known to stabilize the Cγ-endo puckering and limit the conformational space around the ψ angle.[6] A similar, more pronounced effect is expected from the larger phenyl group.

-

Induction of β-Turns: The most critical application of this conformational lock is the stabilization of β-turn structures in peptides.[6][7] A β-turn is a secondary structure motif where the polypeptide chain reverses its direction. By incorporating Fmoc-cis-3-phenylproline, particularly at the i+1 or i+2 position of a turn, researchers can pre-organize the peptide backbone into a well-defined turn conformation. This is invaluable for designing peptidomimetics that mimic the bioactive conformation of natural peptide ligands.[6]

-

Amide Bond Isomerism: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy barrier between these two states is lower than for other amino acids, making isomerization a relevant factor in protein folding and function.[8] Substituents on the proline ring can further bias this equilibrium, adding another layer of structural control.

Synthesis and Purification

The synthesis of enantiomerically pure Fmoc-cis-3-phenylproline involves three key stages: synthesis of the racemic cis-β-phenylproline core, protection of the amine with the Fmoc group, and chiral resolution of the enantiomers.

Workflow for Synthesis and Purification

Caption: Overall workflow for the synthesis of enantiopure Fmoc-cis-3-phenylproline.

Protocol: N-Fmoc Protection of cis-3-Phenylproline

This protocol describes a common method for introducing the Fmoc group onto the proline secondary amine using Fmoc-N-succinimidyl carbonate (Fmoc-OSu). This reagent is favored over Fmoc-Cl as it reduces the risk of forming undesired Fmoc-oligopeptide byproducts.[9]

Materials:

-

Racemic cis-3-phenylproline

-

Fmoc-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃) or similar base

-

Acetone and Water (or Dioxane/Water)

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve cis-3-phenylproline (1 equivalent) in a 1:1 mixture of acetone and water containing sodium bicarbonate (2 equivalents). Stir until the amino acid is fully dissolved.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the stirring amino acid solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1N HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure, racemic Fmoc-cis-3-phenylproline.

Protocol: Chiral Resolution by HPLC

Enantiomeric separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose or cellulose, are highly effective for this purpose.[10][11][12]

System:

-

HPLC System: Preparative or semi-preparative HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column, for example, Chiralpak® IA (amylose-based) or similar.[10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[12][13] A typical mobile phase could be 90:10 hexane:isopropanol + 0.1% TFA.

-

Detection: Monitor the elution at a wavelength where the Fmoc group absorbs strongly, typically around 254 nm or 265 nm.[13]

Procedure:

-

Sample Preparation: Dissolve the racemic Fmoc-cis-3-phenylproline in the mobile phase or a compatible solvent.

-

Method Development: Optimize the mobile phase composition and flow rate on an analytical scale to achieve baseline separation of the two enantiomers.

-

Preparative Separation: Scale up the injection volume on a semi-preparative or preparative column using the optimized conditions.

-

Fraction Collection: Collect the fractions corresponding to each separated enantiomeric peak.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated, enantiomerically pure products.

-

Purity Confirmation: Assess the enantiomeric purity of each fraction using analytical chiral HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

| Property | Typical Value / Method | Purpose |

| Molecular Formula | C₂₆H₂₃NO₄ | Confirms elemental composition. |

| Molecular Weight | 413.47 g/mol | Used for reaction stoichiometry and mass spectrometry validation. |

| Appearance | White to off-white powder | Basic quality control check.[][14] |

| Melting Point | 177-183 °C | A sharp melting range indicates high purity.[][14] |

| Purity (HPLC) | ≥98% | Quantifies the purity of the compound.[][14] |

| ¹H and ¹³C NMR | Consistent with proposed structure | Confirms the chemical structure and stereochemistry. |

| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to MW | Confirms the molecular weight of the compound. |

| Chiral HPLC | Single peak on a chiral column | Confirms enantiomeric purity. |

| Storage Conditions | 2-8°C | Ensures long-term stability of the compound.[15] |

Applications in Peptide Science and Drug Development

The primary value of Fmoc-cis-3-phenylproline lies in its ability to act as a potent secondary structure inducer in synthetic peptides.[15]

Stabilization of β-Turns in Peptidomimetics

Many biologically active peptides exert their function by adopting a specific three-dimensional shape, often involving β-turns, to bind to their target receptors.[6] However, small linear peptides are often too flexible in solution, leading to poor receptor affinity and susceptibility to enzymatic degradation.

By incorporating Fmoc-cis-3-phenylproline, chemists can force the peptide backbone into a stable β-turn conformation that mimics the bioactive structure. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and biological activity. The phenyl group can also participate in beneficial aromatic-aromatic (π-π) or hydrophobic interactions within the peptide or with the target receptor.[7]

Workflow: Incorporation into a Peptide to Form a β-Turn

Caption: Use of Fmoc-cis-3-phenylproline in SPPS to generate a constrained peptide.

Development of Novel Therapeutics

The structural control offered by this building block is highly valuable in drug discovery.[14] Applications include:

-

Enzyme Inhibitors: Designing constrained peptides that fit precisely into the active site of an enzyme.

-

Receptor Agonists/Antagonists: Creating stable ligands that can effectively activate or block cell surface receptors.

-

Blood-Brain Barrier (BBB) Shuttles: Phenylproline-based peptides have been investigated for their ability to cross cell membranes and the BBB, potentially via passive diffusion, opening avenues for delivering therapeutic cargo to the central nervous system.[16][17]

Conclusion

Fmoc-cis-3-phenylproline is more than just a protected amino acid; it is a sophisticated chemical tool for molecular design. Its unique stereochemistry provides a reliable method for inducing and stabilizing β-turn conformations within synthetic peptides. This structural control is a critical advantage for scientists and researchers aiming to develop next-generation peptidomimetics with improved stability, higher binding affinity, and enhanced therapeutic potential. A thorough understanding of its synthesis, purification, and conformational effects is essential for leveraging its full potential in the rational design of bioactive molecules.

References

- Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (2000). Tetrahedron Lett., 41, 9953–9956.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).

- AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. (1997). Fields, G. B., et al.

- Fmoc-cis-DL-3-phenyl-Pro-OH | C26H23NO4 | CID 2756191. PubChem.

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry.

- Access to Enantiomerically Pure cis- and trans- β-Phenylproline by HPLC Resolution. (2012). Chirality, 24, 1082–1091.

- Fmoc-Protected Amino Groups. Organic Chemistry Portal.

- Conformational landscape of substituted prolines. (2020). Amino Acids, 52, 621-643.

- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2010). Molecules, 15(12), 9254-9275.

- This compound. BOC Sciences.

- This compound. MySkinRecipes.

- This compound | CAS 181824-45-3. Santa Cruz Biotechnology.

- Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chrom

- Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chrom

- Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid. Chem-Impex.

- Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide.

- Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles.

- Peptide Shuttles for Blood–Brain Barrier Drug Delivery. (2020). Pharmaceutics, 12(7), 621.

Sources

- 1. This compound | C26H23NO4 | CID 2756191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers | MDPI [mdpi.com]

- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Access to enantiomerically pure cis- and trans-β-phenylproline by high-performance liquid chromatography resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound [myskinrecipes.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Role of 3-Phenylproline in Peptide Conformational Constraint: A Technical Guide

Abstract

Peptide therapeutics represent a burgeoning field in drug discovery, yet their inherent conformational flexibility often leads to reduced potency, selectivity, and metabolic stability.[1][2] The strategic introduction of conformational constraints is a paramount approach to mitigate these challenges. This technical guide provides an in-depth exploration of 3-phenylproline, a substituted proline analogue, as a powerful tool for imposing predictable and desirable conformational biases within peptide scaffolds. We will dissect the stereochemical intricacies of 3-phenylproline, its profound influence on local backbone geometry, particularly the induction of β-turn structures, and its practical applications in enhancing peptide bioactivity and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptides for therapeutic innovation.

Introduction: The Imperative of Conformational Constraint in Peptide Drug Design

The biological activity of a peptide is inextricably linked to its three-dimensional structure.[1] Native peptides often exist as an ensemble of rapidly interconverting conformers in solution, and only a fraction of these may be the "bioactive conformation" recognized by the target receptor. This conformational heterogeneity can lead to diminished binding affinity and off-target effects. Furthermore, flexible peptides are more susceptible to proteolytic degradation, limiting their therapeutic window.[3]

Strategically constraining a peptide into its bioactive conformation can offer several advantages:

-

Enhanced Potency: By pre-organizing the peptide into a conformation that is complementary to the receptor binding site, the entropic penalty of binding is reduced, leading to higher affinity.[1]

-

Increased Selectivity: A rigidified peptide is less likely to adopt conformations that allow for binding to unintended targets, thus improving its selectivity profile.

-

Improved Metabolic Stability: Conformational constraint can mask protease cleavage sites, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[1][3][4]

-

Enhanced Membrane Permeability: In some cases, constrained conformations can improve passive diffusion across biological membranes, a critical factor for oral bioavailability and blood-brain barrier penetration.[5][6][7]

Proline itself is a unique amino acid that imparts significant conformational restriction due to its cyclic side chain, which limits the backbone dihedral angle φ to approximately -65°.[8] However, substitutions on the proline ring can further modulate its conformational preferences, offering a finer level of control over peptide architecture.[8][9] This guide focuses on the strategic use of 3-phenylproline to achieve these goals.

The Stereochemistry and Conformational Landscape of 3-Phenylproline

The introduction of a bulky phenyl group at the C-3 position of the proline ring has profound stereochemical and conformational consequences. The relative orientation of the phenyl group and the C-terminal carbonyl group defines the cis and trans diastereomers of 3-phenylproline.

Diastereomeric and Rotameric Effects

The presence of the phenyl substituent significantly influences the puckering of the pyrrolidine ring.[10] To minimize steric hindrance, the phenyl group tends to adopt specific, well-defined orientations. This steric constraint is even more pronounced in the cis derivative compared to the trans.[10] These preferred orientations, in turn, dictate the local backbone conformation of the peptide.

Impact on Backbone Dihedral Angles (φ, ψ, ω)

The local conformation of a polypeptide chain is defined by three main dihedral angles: φ (phi), ψ (psi), and ω (omega).[8]

-

φ (Phi): Similar to unsubstituted proline, the cyclic nature of 3-phenylproline restricts the φ angle.

-

ψ (Psi): The steric bulk of the phenyl group significantly influences the allowable ψ angles, favoring conformations that avoid clashes between the phenyl ring and adjacent residues.

-

ω (Omega): The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation.[11][12][13] While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers is smaller for X-Pro bonds.[14] The presence of a 3-phenyl substituent can further influence this equilibrium. Aromatic-proline interactions can stabilize the cis conformation.[8][15]

3-Phenylproline as a Potent β-Turn Inducer

One of the most significant applications of 3-phenylproline in peptide design is its remarkable ability to induce and stabilize β-turns.[8][10] β-turns are secondary structural motifs involving four amino acid residues that cause a reversal in the direction of the polypeptide chain.[16] They are ubiquitous in proteins and peptides and often play crucial roles in molecular recognition and biological activity.[16][17]

Mechanism of β-Turn Induction

NMR and X-ray diffraction studies have demonstrated that the β-phenyl substituent does not disrupt the inherent tendency of proline to occupy the i+1 position of a β-turn.[10] In fact, it enhances this propensity. By locking the pyrrolidine ring in a specific pucker and restricting the ψ torsion angle, 3-phenylproline effectively pre-organizes the peptide backbone into a turn-like conformation.[8]

For instance, β-phenylprolines have been shown to stabilize a polyproline II (PII) conformation, which is compatible with the i+1 position of a type II β-turn.[8] When combined with a D-amino acid at the C-terminus, aromatic-aromatic interactions between the phenyl group of 3-phenylproline and the side chain of the adjacent residue can further stabilize the turn conformation with a trans amide bond.[8]

Types of β-Turns Induced

While 3-phenylproline is a versatile turn inducer, the specific type of β-turn formed can be influenced by the stereochemistry of the 3-phenylproline residue and the surrounding amino acid sequence. Type VI β-turns, which are characterized by a cis peptide bond at the i+2 position (often involving proline), are also frequently observed.[18][19]

Experimental Protocol: Synthesis of a 3-Phenylproline-Containing Peptide

This protocol outlines a general procedure for the solid-phase peptide synthesis (SPPS) of a peptide incorporating a 3-phenylproline residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3-phenylproline)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetonitrile

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (4 equivalents) and OxymaPure (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence, including Fmoc-3-phenylproline.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

Applications of 3-Phenylproline in Drug Development

The unique conformational properties of 3-phenylproline have made it a valuable tool in various areas of drug development.

Enhancing Receptor Binding and Bioactivity

By constraining a peptide into its bioactive conformation, 3-phenylproline can significantly enhance its binding affinity to its target receptor. This can translate to increased potency and efficacy. For example, the incorporation of silaproline, a proline analogue, into a neurotensin analogue resulted in retained biological activity.[20]

Improving Metabolic Stability

The rigid structure conferred by 3-phenylproline can protect peptides from proteolytic degradation.[4] This increased stability can lead to a longer in vivo half-life and a reduced dosing frequency. A neurotensin analogue containing silaproline exhibited enhanced resistance to biodegradation.[20]

Modulating Membrane Permeability and Blood-Brain Barrier (BBB) Penetration

The introduction of lipophilic groups, such as the phenyl ring of 3-phenylproline, can enhance the passive diffusion of peptides across biological membranes.[21] This is particularly relevant for developing orally bioavailable peptides and for delivering therapeutics to the central nervous system. Phenylproline-based tetrapeptides have been developed as improved blood-brain barrier shuttles with significantly increased water solubility compared to previous shuttles.[5][6][7] These shuttles operate via passive diffusion and their transport capacity has been confirmed with therapeutically relevant cargos.[5][6][7]

Data Presentation: Physicochemical Properties of Phenylproline-Based BBB Shuttles

| Property | (N-MePhe)4 (Gold Standard) | (PhPro)4 | Improvement |

| Water Solubility | Low | High | 3 orders of magnitude |

| BBB Transport | High | Very High | Maintained or Improved |

Table 1: Comparison of physicochemical properties between a standard BBB shuttle and a 3-phenylproline-based shuttle. Data synthesized from multiple sources.[5][6][7]

Conformational Analysis of 3-Phenylproline-Containing Peptides

Elucidating the precise three-dimensional structure of 3-phenylproline-containing peptides is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.[22][23]

NMR Spectroscopic Techniques

A combination of one-dimensional and two-dimensional NMR experiments can provide detailed information about the peptide's conformation in solution.[22][23][24][25]

-

1D ¹H NMR: Provides basic structural information and can be used to assess purity.[22]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign amino acid spin systems.[22][24]

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, aiding in the assignment of amino acid residues.[22][24]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is essential for determining the three-dimensional structure.[22][24]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei (e.g., ¹³C, ¹⁵N), which is useful for resolving spectral overlap.[22]

Interpreting NMR Data for Conformational Insights

Key NMR parameters that provide conformational information include:

-

Chemical Shifts: The chemical shifts of amide and α-protons are sensitive to the local secondary structure.[25]

-

³JNHα Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation.[25]

-

Nuclear Overhauser Effects (NOEs): The presence of specific NOEs, such as those between the α-proton of residue i and the amide proton of residue i+1, are characteristic of certain secondary structures like β-turns.

Experimental Workflow: Conformational Analysis by NMR

Figure 1: A generalized workflow for the conformational analysis of a 3-phenylproline-containing peptide using NMR spectroscopy.

Conclusion and Future Perspectives

3-Phenylproline has emerged as a powerful and versatile tool for imposing conformational constraints on peptides. Its ability to predictably induce β-turn structures, enhance metabolic stability, and modulate physicochemical properties makes it an invaluable asset in the design of peptide-based therapeutics. As our understanding of the intricate interplay between stereochemistry, conformation, and biological activity continues to grow, so too will the applications of 3-phenylproline and other substituted proline analogues in drug discovery.[26] Future research will likely focus on exploring the effects of different substitution patterns on the proline ring to achieve even finer control over peptide conformation and to develop novel peptide drugs with superior therapeutic profiles.

References

-

Jain, S., & G, S. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]

-

Díaz-Perlas, C., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. [Link]

-

Díaz-Perlas, C., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. [Link]

-

Unknown. (n.d.). Cis−trans proline isomerization around the X−Pro peptide bond competes... ResearchGate. [Link]

-

Unknown. (n.d.). (A) Depiction of the trans and cis isomeric forms of an X-peptide bond... ResearchGate. [Link]

-

Díaz-Perlas, C., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. ResearchGate. [Link]

-

Unknown. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]

-

Hodges, J. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ACS Publications. [Link]

-

Unknown. (n.d.). Peptide NMR Analysis Services from Triclinic Labs. Triclinic Labs. [Link]

-

Ramachandran, G. N., et al. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology. [Link]

-

Unknown. (n.d.). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... | Download Scientific Diagram. ResearchGate. [Link]

-

Fatás, P., et al. (2012). β-Phenylproline: the high β-turn forming propensity of proline combined with an aromatic side chain. PubMed. [Link]

-

Unknown. (n.d.). peptide nmr. Unknown Source. [Link]

-

Unknown. (n.d.). Conformational Preferences of α-Substituted Proline Analogues. PMC - NIH. [Link]

-

Unknown. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

-

Alderson, T. R., & Bax, A. (2022). Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR. PMC - NIH. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

-

Yao, J., et al. (1998). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. [Link]

-

Patgiri, A., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed. [Link]

-

Ülgen, E., & Sezerman, U. (2019). Propensity for cis-proline formation in unfolded proteins. PMC - NIH. [Link]

-

Unknown. (n.d.). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC - NIH. [Link]

-

Unknown. (n.d.). Peptidyl-prolyl cis/trans isomerase facilitates cis/trans isomerization... | Download Scientific Diagram. ResearchGate. [Link]

-

Unknown. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]

-

Müller, G., et al. (1993). Beta VI turns in peptides and proteins: a model peptide mimicry. PubMed. [Link]

-

Hodges, J. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. [Link]

-

Unknown. (n.d.). (PDF) NMR of peptides. ResearchGate. [Link]

-

Lakkadwala, S., et al. (2019). Peptide Shuttles for Blood–Brain Barrier Drug Delivery. MDPI. [Link]

-

de Brevern, A. G. (2021). A Perspective on the (Rise and Fall of) Protein β-Turns. MDPI. [Link]

-

King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

-

Unknown. (2024). Stabilization of cis-Proline and type VI β-turns via C. bioRxiv. [Link]

-

Unknown. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Unknown. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. [Link]

-

Li, Y., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]

-

Unknown. (2025). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. PubMed. [Link]

-

Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. PubMed. [Link]

Sources

- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Phenylproline: the high β-turn forming propensity of proline combined with an aromatic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Perspective on the (Rise and Fall of) Protein β-Turns [mdpi.com]

- 17. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beta VI turns in peptides and proteins: a model peptide mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Influence of silaproline on peptide conformation and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 23. UQ eSpace [espace.library.uq.edu.au]

- 24. chem.uzh.ch [chem.uzh.ch]

- 25. researchgate.net [researchgate.net]

- 26. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-cis-DL-3-phenyl-Pro-OH CAS number 181824-45-3

An In-Depth Technical Guide to Fmoc-cis-DL-3-phenyl-Pro-OH

Topic: this compound CAS Number: 181824-45-3

Abstract

N-α-Fmoc-cis-DL-3-phenyl-proline (this compound) is a specialized amino acid derivative crucial for the synthesis of advanced peptides and peptidomimetics. The strategic placement of a phenyl group on the Cγ-exo position of the proline ring introduces significant conformational constraints, a feature highly sought after in modern drug design. This guide provides a comprehensive technical overview of its chemical properties, architectural significance, synthesis, and core applications in Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for creating peptides with enhanced stability, receptor selectivity, and novel therapeutic functions.

Core Physicochemical Properties and Characterization

This compound is supplied as a white to off-white powder and possesses the fundamental characteristics required for a robust building block in peptide synthesis.[1][2] Its quality and identity are typically confirmed through a combination of chromatographic and spectroscopic methods.

Physical and Chemical Data

The key properties of this reagent are summarized below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 181824-45-3 | [1][3][4] |

| Molecular Formula | C₂₆H₂₃NO₄ | [3][4][5] |

| Molecular Weight | 413.47 g/mol | [1][4][5] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 177-183 °C | [1] |

| Purity | Typically ≥99% (HPLC) | [1] |

| Storage Conditions | 2-8°C, desiccated | [1][5] |

| Common Synonyms | Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid | [1][2][4] |

Analytical Characterization

As a Senior Application Scientist, I cannot overstate the importance of verifying the identity and purity of each building block before its inclusion in a synthesis. For this compound, a standard characterization workflow would include:

-

High-Performance Liquid Chromatography (HPLC): To confirm purity (typically >97%). A reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% TFA) is standard.[1]

-

Mass Spectrometry (MS): To verify the molecular weight. Electrospray ionization (ESI) is commonly used and should show a prominent ion corresponding to [M-H]⁻ or [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the Fmoc group, the phenyl ring, and the proline scaffold. Residual solvent peaks are used as internal standards.[6]

The Architectural Imperative: Conformational Constraint

The true value of this compound lies not just in its function as a proline analog, but in the precise structural constraints imposed by the Cγ-phenyl group. Proline itself is unique among natural amino acids for its rigid pyrrolidine ring, which restricts the peptide backbone's phi (φ) angle and reduces the conformational flexibility of a peptide chain.[7]

The addition of a bulky substituent at the 3-position (Cγ) further locks the ring's puckering and influences the key psi (ψ) and omega (ω) dihedral angles. This has profound implications for secondary structure and biological activity:

-

Enhanced Stability: By pre-organizing the peptide backbone into a specific conformation, the entropic penalty of binding to a biological target is reduced. This can lead to higher binding affinity and increased resistance to proteolytic degradation.

-

Improved Receptor Selectivity: The rigid structure can be tailored to fit a specific receptor binding pocket with high fidelity, minimizing off-target effects.[5]

-

Peptidomimetic Design: 3-substituted prolines are critical building blocks for creating peptide mimetics that mimic secondary structures like β-turns or polyproline II (PPII) helices.[8]

The cis stereochemistry specifically orients the phenyl group and the carboxylic acid on the same face of the pyrrolidine ring, creating a distinct spatial arrangement that can be exploited in rational drug design.

Synthesis, Handling, and Storage

Representative Synthesis of Fmoc-Protected Amino Acids

While the multi-step synthesis of the core 3-phenylproline scaffold is complex, often involving 1,4-addition of organometallic reagents to dehydroproline derivatives, the final N-terminal protection step is a standard procedure.[7][8] The most common method for introducing the Fmoc group is via nucleophilic acyl substitution using an activated Fmoc reagent under basic Schotten-Baumann conditions.[9][10]

Below is a generalized workflow for this critical step.

Handling and Storage Recommendations

Proper handling is essential to maintain the integrity of this reagent.

-

Storage: Store in a tightly sealed container at 2-8°C, protected from moisture and light.[1][5]

-

Safety: While not classified as acutely hazardous, standard laboratory precautions should be taken.[11][12] Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust.[12][13] Minimize dust generation during weighing and transfer.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is designed almost exclusively for use in Fmoc-based SPPS.[1][5] The Fmoc group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base, providing the orthogonality required for stepwise peptide assembly.[9][14]

The Fmoc SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving three key steps: deprotection, activation/coupling, and washing. This cycle is repeated for each amino acid to be added to the growing peptide chain.

Experimental Protocol: Fmoc Deprotection

This is the foundational step in each cycle of peptide elongation. The mechanism involves base-catalyzed cleavage of the Fmoc group, which liberates a free secondary amine on the resin-bound peptide.[15]

Objective: To remove the N-terminal Fmoc protecting group from the resin-bound peptide.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF)[15][16]

-

DMF (for washing)

-

Solid Phase Peptide Synthesis vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin. Ensure the resin is fully submerged.

-

Agitate the mixture (e.g., via nitrogen bubbling or shaking) for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 7-10 minutes.

-

Drain the solution from the vessel.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step.

Experimental Protocol: Peptide Coupling

Objective: To form an amide bond between the newly deprotected N-terminal amine and the carboxylic acid of the incoming this compound.

Materials:

-

Deprotected peptide-resin (from step 4.2)

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling Activator: e.g., HATU or HBTU (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

DMF

Procedure:

-

In a separate vessel, dissolve this compound and the coupling activator (e.g., HATU) in DMF.

-

Add the base (DIPEA) to this solution to activate the carboxylic acid. This pre-activation step typically takes 1-2 minutes.

-

Add the activated amino acid solution to the washed, deprotected peptide-resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (i.e., no remaining free primary/secondary amines).

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Advanced Applications and Future Outlook

The incorporation of phenylproline derivatives is a validated strategy for enhancing the therapeutic potential of peptides. A notable application is in the development of blood-brain barrier (BBB) shuttles.[17][18] Research has demonstrated that tetrapeptides composed of phenylproline can exhibit significantly improved water solubility while retaining high transport capacity across the BBB via passive diffusion.[17][18][19] This opens the door for using this compound to construct shuttle peptides capable of delivering therapeutically relevant cargo, such as L-DOPA or other small molecules, to the central nervous system.[17][20]

The unique stereochemistry and conformational rigidity of this building block make it an invaluable tool for probing chiral interactions with lipid bilayers and designing membrane-specific peptides for applications in oncology and cell labeling.[17][18]

Conclusion

This compound is more than a simple proline derivative; it is a sophisticated molecular engineering tool. By providing a base-labile Fmoc group for seamless integration into SPPS workflows and a conformationally rigid 3-phenylproline core, it empowers medicinal chemists to design peptides with superior stability, selectivity, and pharmacokinetic properties. Its demonstrated utility in foundational peptide synthesis and its potential in advanced applications like BBB transport underscore its importance as a key enabling reagent in the future of drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Bode, S. A., et al. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. Journal of the American Chemical Society. Retrieved from [Link]

-

Wipf, P., & Ribe, S. (2010). A Practical Synthesis of Trans-3-Substituted Proline Derivatives through 1,4-Addition. Organic Letters. Retrieved from [Link]

-

Touraud, E., & Vidal, J. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Retrieved from [Link]

-

ResearchGate. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles | Request PDF. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: A Practical Synthesis of trans-3-Substituted Proline Derivatives Through 1,4-Addition. | Request PDF. Retrieved from [Link]

-

Bode, S. A., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Retrieved from [Link]

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Peretto, I., et al. (2005). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

-

Fülöp, F., et al. (2021). Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics. Pharmaceutics. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-